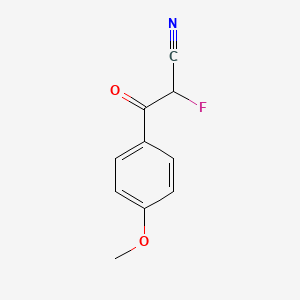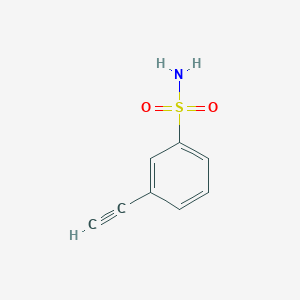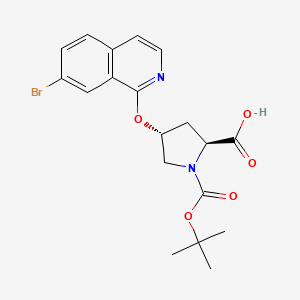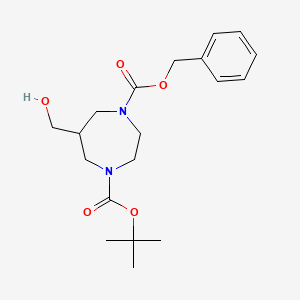
2-Brom-4-(3-(Trifluormethyl)phenyl)thiazol
Übersicht
Beschreibung
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
2-Brom-4-(3-(Trifluormethyl)phenyl)thiazol: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Seine Rolle ist entscheidend für den Aufbau komplexer Moleküle, die als Wirkstoffe in Arzneimitteln dienen, insbesondere solche, die auf bestimmte Rezeptoren oder Enzyme im Körper abzielen.
Safety and Hazards
The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Wirkmechanismus
Target of Action
Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-targeted mode of action.
Mode of Action
It’s known that thiazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole may have similar effects, but specific studies are needed to confirm this.
Biochemische Analyse
Biochemical Properties
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to DNA and interact with topoisomerase II, an enzyme that helps manage DNA topology during replication and transcription . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis . Additionally, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole can inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
The effects of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage and triggering apoptosis . It affects cell signaling pathways by inhibiting kinases, leading to altered gene expression and disrupted cellular metabolism . In cancer cells, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole has been observed to reduce cell proliferation and induce cell death, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole exerts its effects through several mechanisms. The compound binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell cycle arrest . It also inhibits kinases, leading to the disruption of cell signaling pathways and altered gene expression . These interactions result in the activation of apoptotic pathways and the induction of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole change over time. The compound is relatively stable at room temperature and can be stored at +4°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy . Long-term studies have shown that prolonged exposure to 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole can result in sustained DNA damage and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cell cycle arrest . At higher doses, it can cause significant toxicity, leading to severe DNA damage, apoptosis, and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing excessive toxicity .
Metabolic Pathways
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . It may also accumulate in specific cellular compartments, affecting its localization and activity . The distribution of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and topoisomerase II . The precise localization of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole within cells can determine its effectiveness in inducing DNA damage and triggering apoptosis .
Eigenschaften
IUPAC Name |
2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNCKZXQPZPKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677302 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-72-1 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


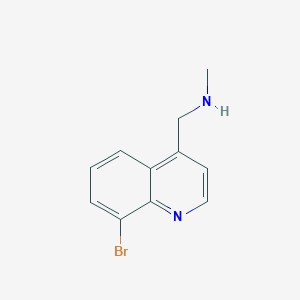
![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)

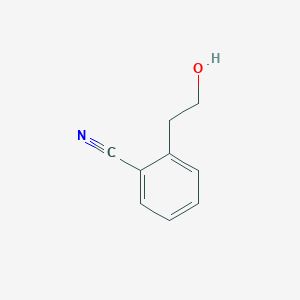
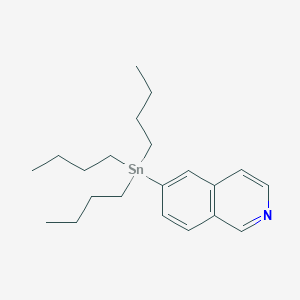
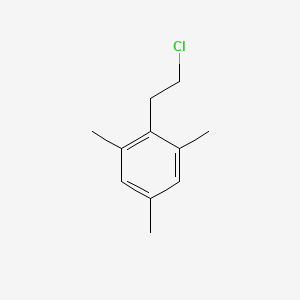
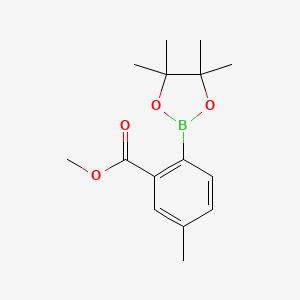
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
